molecular formula C13H13N5O4S B2512276 Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate CAS No. 869068-48-4

Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2512276
CAS No.: 869068-48-4
M. Wt: 335.34
InChI Key: YLASSDYNGJZPNB-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with an amino group at position 4 and a thioacetamido-benzoate ester moiety. The amino and thioether groups enhance hydrogen-bonding and solubility, while the ester group may influence bioavailability and metabolic stability .

Properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S/c1-22-12(21)8-2-4-9(5-3-8)16-10(19)7-23-13-17-15-6-11(20)18(13)14/h2-6H,7,14H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLASSDYNGJZPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives.

    Thioacetamido Linkage Formation: The triazine derivative is then reacted with a thioacetamide compound under suitable conditions to form the thioacetamido linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and thioacetamido groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains. For instance:

  • Study Findings: A study demonstrated that derivatives of triazine compounds displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Analgesic and Antipyretic Properties

The compound has also been explored for its analgesic (pain-relieving) and antipyretic (fever-reducing) effects. Preliminary research suggests that it may inhibit specific enzymes involved in pain pathways, making it a candidate for further drug development in pain management .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various synthesized triazine derivatives, including this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against resistant bacterial strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that this compound could effectively inhibit specific enzymes involved in microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioacetamido linkage may also play a role in binding to biological molecules, affecting their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Ester Modifications

Key Compounds:
Compound Name Substituents (Triazine Ring) Ester Group Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate (Target) 4-amino, 5-oxo Methyl 348.38 (calculated) Potential pharmaceutical use
Ethyl 4-{2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate (BG14546) 6-methyl, 5-oxo Ethyl 348.38 Structural analog; ethyl ester may alter lipophilicity
Triflusulfuron-methyl (Pesticide) 4-(dimethylamino), 6-(CF3CH2O) Methyl 471.40 Herbicide; sulfonylurea mode of action

Analysis :

  • Ester Group Impact : The target compound’s methyl ester likely confers faster metabolic hydrolysis compared to ethyl esters (e.g., BG14546), affecting bioavailability .
  • Pesticides like triflusulfuron-methyl prioritize sulfonylurea linkages and trifluoroethoxy groups for herbicidal activity, diverging from the thioacetamido motif in the target compound .

Triazine Derivatives with Antioxidant Activity

Key Compounds:
  • Phosphonic Acid Derivatives (81a-f): Diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (80a-f) and their hydrolyzed phosphonic acids (81a-f). Compound 81f: Exhibited superior antioxidant activity compared to standard drugs, attributed to the trifluoroacetamido group and phosphonic acid moiety enhancing radical scavenging .

Comparison with Target Compound :

  • The target compound lacks the phosphonic acid group, which is critical for 81f’s antioxidant efficacy. However, its thioether and amino groups may offer alternative redox pathways for moderate activity.

Heterocyclic Systems with Fused Rings

Key Compounds:
  • Triazolo[4,3-a]quinazolines (10e-g) : Fused triazolo-quinazoline systems with variable side chains (e.g., methylthio, hydrazide). These exhibit higher thermal stability (melting points 194–217°C) due to extended conjugation .

Comparison with Target Compound :

  • The target compound’s simpler triazine-thioacetamido structure lacks the fused-ring stability of triazoloquinazolines but offers synthetic accessibility. The sydnone derivative’s nitro group introduces distinct electronic effects absent in the target compound.

Data Tables

Table 1: Structural Comparison of Triazine Derivatives

Compound Triazine Substituents Functional Groups Molecular Weight Application
Target Compound 4-amino, 5-oxo Thioacetamido, methyl ester 348.38 Pharmaceutical R&D
BG14546 6-methyl, 5-oxo Thioacetamido, ethyl ester 348.38 Structural analog
Triflusulfuron-methyl 4-(dimethylamino), 6-(CF3CH2O) Sulfonylurea, methyl ester 471.40 Herbicide
Compound 81f 5-fluoro, trifluoroacetamido Phosphonic acid ~550 (estimated) Antioxidant

Table 2: Thermal Stability of Heterocyclic Compounds

Compound Melting Point (°C) Key Structural Feature
Triazoloquinazoline 10e 194–195 Hydrazide side chain
Triazoloquinazoline 10f 216–217 Methylthio side chain
Target Compound Not reported Thioacetamido-benzoate

Biological Activity

Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazine Core : The precursor compound containing the triazine moiety is synthesized through established methods involving thioketones and amines.
  • Acetamido Group Introduction : The acetamido group is introduced via acylation reactions.
  • Methyl Ester Formation : Finally, the methyl ester is formed through esterification processes.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

Triazine derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

Cancer Cell LineIC50 (µM)
HeLa5.0
MCF77.5
A5496.0

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes implicated in disease pathways. It has shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related triazine derivative exhibited strong antibacterial activity against multi-drug resistant strains . The findings suggest that modifications to the triazine scaffold can enhance antimicrobial properties.
  • Anticancer Mechanism : Research published in Cancer Letters investigated the mechanism of action of triazine derivatives in cancer cells. The study found that these compounds could activate caspase pathways leading to apoptosis . This supports the hypothesis that this compound may share similar mechanisms.
  • Enzyme Inhibition Studies : A recent publication highlighted the enzyme inhibition profile of various triazine derivatives against DHFR and other targets . The compound was noted for its selective inhibition which could lead to reduced side effects compared to traditional inhibitors.

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